molecular formula C10H9Cl2NO B14604551 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- CAS No. 61110-68-7

2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl-

Cat. No.: B14604551
CAS No.: 61110-68-7
M. Wt: 230.09 g/mol
InChI Key: MLHFGDXPNCDQJX-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features chlorine and methyl substitutions, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- typically involves the chlorination and methylation of indole derivatives. One common method includes the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one, 1,3-dihydro-: Known for its use in medicinal chemistry and biological research.

    2-Indolinone: Another indole derivative with significant biological activities.

    Oxindole: Widely studied for its pharmacological properties.

Uniqueness

2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is unique due to its specific substitutions, which can enhance its chemical stability and biological activity compared to other indole derivatives. The presence of chlorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61110-68-7

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

3,5-dichloro-1,3-dimethylindol-2-one

InChI

InChI=1S/C10H9Cl2NO/c1-10(12)7-5-6(11)3-4-8(7)13(2)9(10)14/h3-5H,1-2H3

InChI Key

MLHFGDXPNCDQJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)Cl

Origin of Product

United States

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